Cas no 2138068-61-6 (tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate)

tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate
- 2138068-61-6
- EN300-1136479
- tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate
-
- インチ: 1S/C15H28BrNO3/c1-11-6-7-12(8-11)19-15(5,9-16)10-17-13(18)20-14(2,3)4/h11-12H,6-10H2,1-5H3,(H,17,18)
- InChIKey: XMQWGCUTKPDWQZ-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(CNC(=O)OC(C)(C)C)OC1CCC(C)C1
計算された属性
- せいみつぶんしりょう: 349.12526g/mol
- どういたいしつりょう: 349.12526g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136479-10.0g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |
2138068-61-6 | 10g |
$7065.0 | 2023-06-09 | ||
Enamine | EN300-1136479-1.0g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |
2138068-61-6 | 1g |
$1643.0 | 2023-06-09 | ||
Enamine | EN300-1136479-2.5g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |
2138068-61-6 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
Enamine | EN300-1136479-1g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |
2138068-61-6 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1136479-5g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |
2138068-61-6 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1136479-10g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |
2138068-61-6 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1136479-0.05g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |
2138068-61-6 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1136479-0.5g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |
2138068-61-6 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1136479-0.25g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |
2138068-61-6 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1136479-5.0g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclopentyl)oxy]propyl}carbamate |
2138068-61-6 | 5g |
$4764.0 | 2023-06-09 |
tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamateに関する追加情報
Comprehensive Overview of tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate (CAS No. 2138068-61-6)
tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate (CAS No. 2138068-61-6) is a specialized organic compound with significant applications in pharmaceutical research and fine chemical synthesis. This compound, often referred to as a carbamate derivative, features a unique molecular structure that includes a bromo substituent and a 3-methylcyclopentyl ether group. Its structural complexity makes it a valuable intermediate in the development of novel therapeutic agents and bioactive molecules.
The tert-butyl carbamate (Boc) protecting group in this compound is widely recognized in peptide synthesis and medicinal chemistry. Researchers frequently utilize Boc-protected intermediates like this one due to their stability under various reaction conditions and ease of deprotection. The presence of the bromine atom at the 3-position offers additional reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
In recent years, the demand for high-purity synthetic intermediates like tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate has surged, driven by advancements in drug discovery and bioconjugation techniques. Pharmaceutical companies and research institutions are increasingly exploring its potential in creating targeted therapies, particularly in oncology and neurology. The compound's ability to serve as a versatile building block makes it particularly attractive for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the 3-methylcyclopentyl moiety introduces interesting steric and electronic effects that can influence the compound's reactivity and binding properties. This feature has sparked interest in its use for designing chiral catalysts and asymmetric synthesis applications. The compound's lipophilicity, imparted by the tert-butyl group and cyclopentyl ring, also makes it valuable for optimizing drug-like properties in lead compounds.
The analytical characterization of tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound's structural integrity and ensure it meets the stringent quality standards required for pharmaceutical applications. Recent publications have highlighted its utility in creating proteolysis targeting chimeras (PROTACs), a cutting-edge technology in drug development that has gained significant attention in the scientific community.
Storage and handling of CAS No. 2138068-61-6 require standard laboratory precautions for organic compounds. It should be kept in a cool, dry environment, protected from light and moisture to maintain stability. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) should always be used when working with this chemical, as with all laboratory reagents.
The market for specialty chemical intermediates like tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate continues to grow, particularly in regions with strong pharmaceutical and biotechnology sectors. Manufacturers are focusing on developing efficient synthetic routes to meet the increasing demand while maintaining high purity standards. Recent innovations in continuous flow chemistry and green chemistry principles are being applied to optimize the production processes for such compounds.
Researchers interested in carbamate chemistry or pharmaceutical intermediates frequently search for detailed information about compounds like tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate. Common queries include its synthetic applications, spectral data, and commercial availability. The compound's unique combination of functional groups makes it particularly valuable for medicinal chemistry optimization and drug design projects.
In conclusion, tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate (CAS No. 2138068-61-6) represents an important chemical building block with diverse applications in modern drug discovery and development. Its structural features offer multiple opportunities for chemical modification, making it a versatile tool for researchers working on innovative therapeutics and chemical biology projects. As the pharmaceutical industry continues to evolve, compounds like this will undoubtedly play a crucial role in advancing precision medicine and targeted drug delivery systems.
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